

Spectroscopic Profile of 2,2-Dichloroethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-Dichloroethanol

Cat. No.: B146553

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This guide provides an in-depth analysis of the spectroscopic data for **2,2-dichloroethanol**, a significant chemical intermediate and a metabolite of the pesticide Dichlorvos. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

IUPAC Name: 2,2-dichloroethanol[1]

Molecular Formula: C₂H₄Cl₂O[2]

Molecular Weight: 114.96 g/mol [1][2]

CAS Registry Number: 598-38-9[2]

InChl: InChl=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2[1][3][4]

• SMILES: C(C(CI)CI)O[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2,2-dichloroethanol**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **2,2-Dichloroethanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	-CH ₂ -
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	-CH-
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	-OH

Solvent: CDCl₃. Instrument: 90 MHz NMR Spectrometer.[3]

Table 2: 13C NMR Data for 2,2-Dichloroethanol

Chemical Shift (ppm)	Assignment
Data not explicitly found in search results	-CH ₂ -
Data not explicitly found in search results	-CH-

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,2-Dichloroethanol



Wavenumber (cm ⁻¹)	Intensity	Assignment
Broad peak expected around 3300-3500	Strong	O-H stretch (alcohol)
Peaks expected around 2850-3000	Medium-Strong	C-H stretch (alkane)
Peak expected around 1050- 1260	Strong	C-O stretch (alcohol)
Peaks expected around 600-800	Strong	C-Cl stretch

Technique: Gas Phase, Capillary Cell (Neat), ATR-IR.[1][5][6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for 2,2-Dichloroethanol

m/z	Relative Intensity	Assignment
31	100% (Base Peak)	[CH₂OH]+
49	High	[CH ₂ Cl] ⁺
83/85	High	[CHCl ₂] ⁺ (isotope pattern)
114/116/118	Low	[M]+ (Molecular ion, isotope pattern)

Ionization Method: Electron Ionization (EI).[2][7]

Experimental Protocols NMR Spectroscopy Protocol

A sample of **2,2-dichloroethanol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 1-5 mg/mL.[8] The solution is then transferred to a standard 5 mm NMR tube.



- ¹H NMR: The spectrum is acquired on a 90 MHz or higher field NMR spectrometer.[3]
 Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.
- 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

Several techniques can be employed to obtain the IR spectrum of **2,2-dichloroethanol**.

- Neat (Liquid Film): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[9][10] The plates are then mounted in the spectrometer's sample holder.
- Attenuated Total Reflectance (ATR): A small amount of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1] Pressure is applied to ensure good contact between the sample and the crystal.
- Gas Phase: The sample is vaporized and introduced into a gas cell with IR-transparent windows.[11] This method is useful for studying the molecule in the absence of intermolecular interactions.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) Protocol

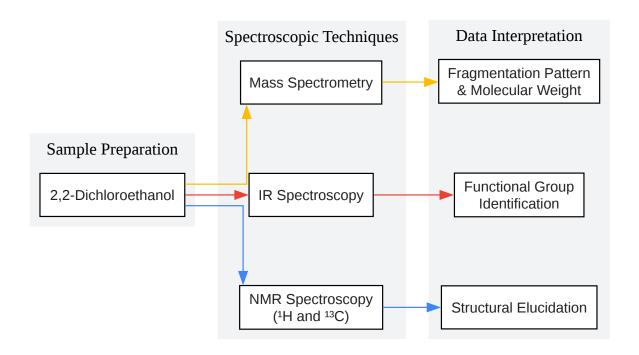
Electron Ionization (EI) is a common method for the mass analysis of small, volatile molecules like **2,2-dichloroethanol**.

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[1] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.



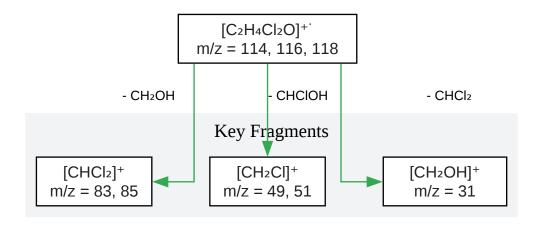
Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow of the spectroscopic analysis and the interpretation of the resulting data.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Mass Spectrometry Fragmentation of **2,2-Dichloroethanol**.

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